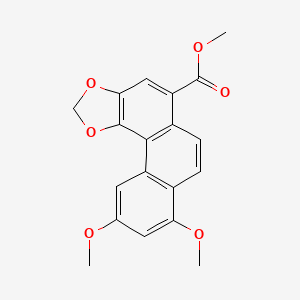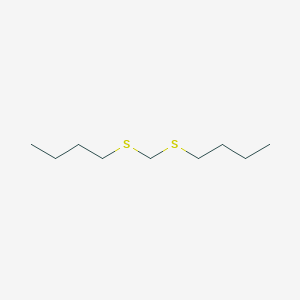
5,7-Dithiaundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dithiaundecane is an organic compound with the molecular formula C₉H₂₀S₂. It is characterized by the presence of two sulfur atoms within its carbon chain, which imparts unique chemical properties. This compound is of interest in various fields due to its distinctive structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dithiaundecane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method includes the reaction of 1,5-dibromopentane with sodium sulfide to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Dithiaundecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiol form.
Substitution: The compound can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
5,7-Dithiaundecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,7-Dithiaundecane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various products depending on the reaction conditions. The pathways involved include oxidation-reduction cycles and substitution reactions, which are influenced by the presence of specific reagents and catalysts.
Comparación Con Compuestos Similares
2,10-Dioxa-5,7-dithiaundecane: This compound has a similar structure but includes oxygen atoms in addition to sulfur.
4,8-Dithiaundecane: Another similar compound with a different arrangement of sulfur atoms.
Uniqueness: 5,7-Dithiaundecane is unique due to its specific arrangement of sulfur atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
4431-80-5 |
|---|---|
Fórmula molecular |
C9H20S2 |
Peso molecular |
192.4 g/mol |
Nombre IUPAC |
1-(butylsulfanylmethylsulfanyl)butane |
InChI |
InChI=1S/C9H20S2/c1-3-5-7-10-9-11-8-6-4-2/h3-9H2,1-2H3 |
Clave InChI |
OESNWCOMTJFAIL-UHFFFAOYSA-N |
SMILES canónico |
CCCCSCSCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


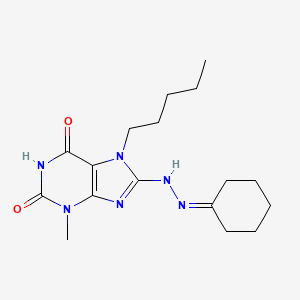
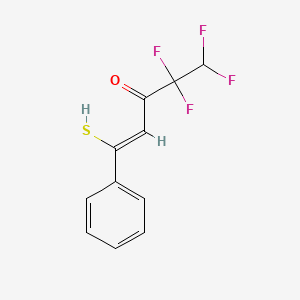
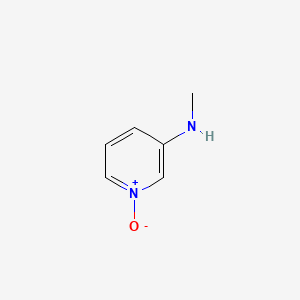

![2-amino-1-(4-butoxyphenyl)-N-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158473.png)
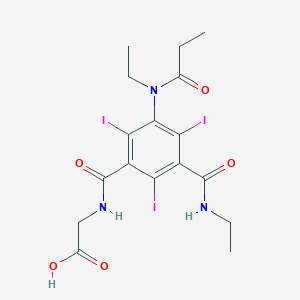
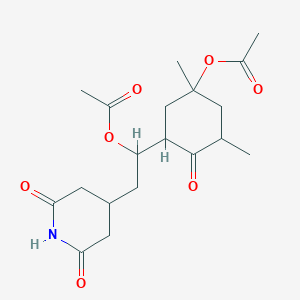
![2-amino-N-(3-phenylpropyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14158502.png)

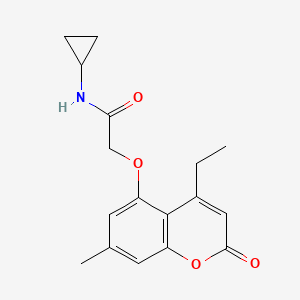
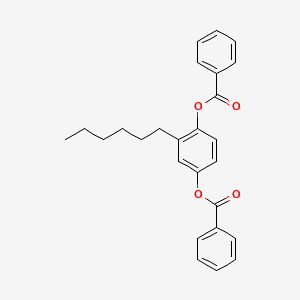

![2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14158534.png)
